![molecular formula C16H24OSe B14321281 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol CAS No. 105593-82-6](/img/structure/B14321281.png)
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a phenyl group and a methylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Addition of the methylselanyl group: This can be done using organoselenium reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylselanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylselanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved in its action include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Methylselanyl)propan-2-yl]cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol.
1-(2-(Methylselanyl)propan-2-yl)cyclohexan-1-ol: Lacks the phenyl group, making it less complex.
Uniqueness
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is unique due to the presence of both a phenyl group and a methylselanyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105593-82-6 |
|---|---|
Molecular Formula |
C16H24OSe |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-(2-methylselanylpropan-2-yl)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24OSe/c1-15(2,18-3)16(17)12-8-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10,14,17H,7-8,11-12H2,1-3H3 |
InChI Key |
ZRLKVBQQZDLFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCC1C2=CC=CC=C2)O)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


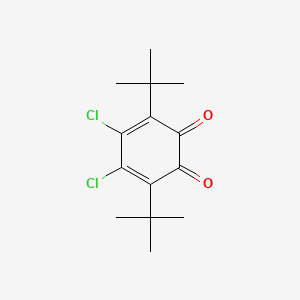
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
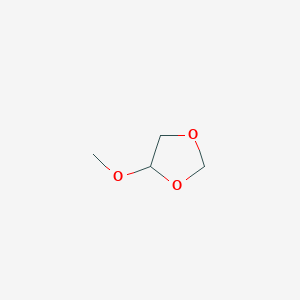
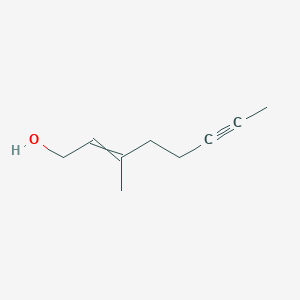

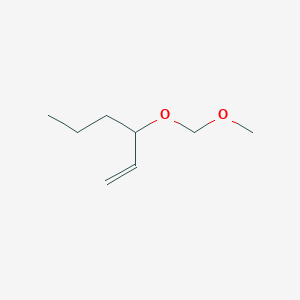
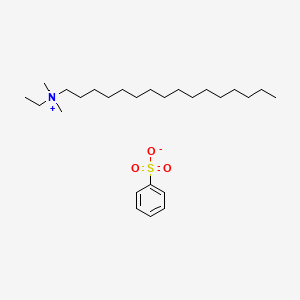

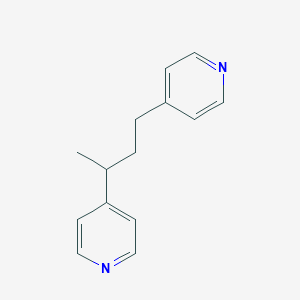
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
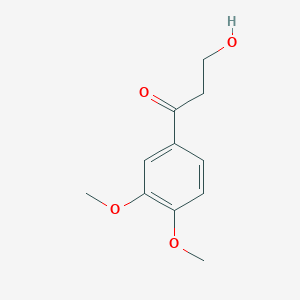
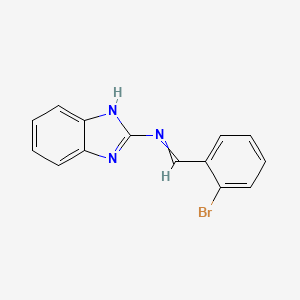
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
